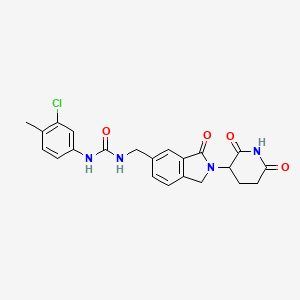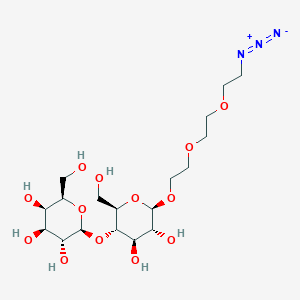
beta-Lac-TEG-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Lac-TEG-N3: is a click chemistry reagent containing an azide group. It is widely used in various biochemical research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. This compound is particularly valuable in the field of antibody-drug conjugates (ADC) and other biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Lac-TEG-N3 involves the incorporation of an azide group into a lactosyl tetraethylene glycol (TEG) scaffold. The reaction typically involves the use of azide-containing reagents and appropriate catalysts to facilitate the formation of the azide group on the TEG scaffold .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is carried out under controlled environments to maintain the stability and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azide groups with alkyne groups, forming triazole rings.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azide groups with strained alkynes such as DBCO or BCN.
Common Reagents and Conditions:
CuAAc: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in this reaction.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Click Chemistry: beta-Lac-TEG-N3 is extensively used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology:
Bioconjugation: The compound is used for labeling and tracking biomolecules in various biological studies
Medicine:
Antibody-Drug Conjugates (ADC): this compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells
Industry:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Mechanism: beta-Lac-TEG-N3 exerts its effects through the formation of stable triazole rings via azide-alkyne cycloaddition reactions. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .
Molecular Targets and Pathways: The primary molecular targets of this compound are alkyne-containing molecules. The compound interacts with these molecules through cycloaddition reactions, forming stable triazole linkages that can be used for various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
beta-Lac-TEG-DBCO: Another click chemistry reagent containing a strained alkyne group.
beta-Lac-TEG-BCN: A click chemistry reagent containing a different strained alkyne group.
Uniqueness: beta-Lac-TEG-N3 is unique due to its azide group, which allows it to undergo both CuAAc and SPAAC reactions. This versatility makes it a valuable tool in various biochemical and pharmaceutical research applications .
Eigenschaften
Molekularformel |
C18H33N3O13 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChI-Schlüssel |
ODCSAHBYDSBXRV-MUKCROHVSA-N |
Isomerische SMILES |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


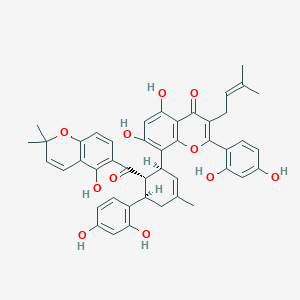

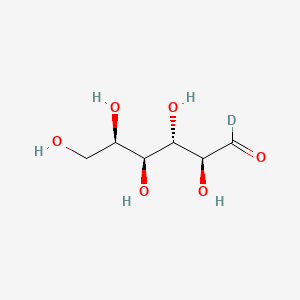
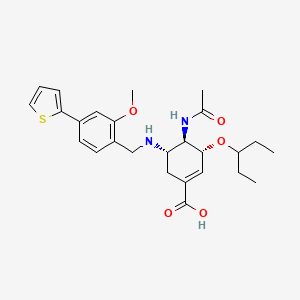

![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
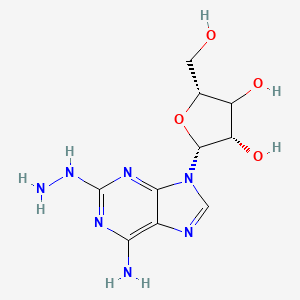
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

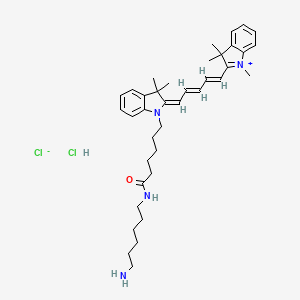
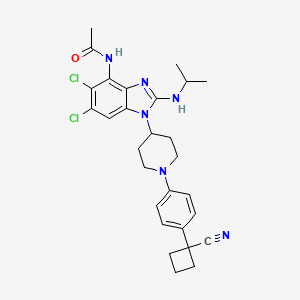

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
